molecular formula C19H16O5S B14643744 3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide CAS No. 54714-12-4

3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide

Cat. No.: B14643744
CAS No.: 54714-12-4
M. Wt: 356.4 g/mol
InChI Key: PKJOPOPADUNYME-UHFFFAOYSA-N
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Description

3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide is a complex organic compound that belongs to the class of thiophenones. Thiophenones are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-diphenylthiophene with propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction mixture is then subjected to oxidation using hydrogen peroxide to introduce the 1,1-dioxide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 1,1-dioxide group to a sulfide or sulfoxide.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings or the thiophene core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiophenone: A simpler analog without the 1,1-dioxide group.

    Benzothiadiazine-1,1-dioxide: A related compound with a different heterocyclic structure.

    Imidazole-containing compounds: Share some chemical properties but differ in structure and applications.

Uniqueness

3(2H)-Thiophenone, 4-(1-oxopropoxy)-2,5-diphenyl-, 1,1-dioxide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

54714-12-4

Molecular Formula

C19H16O5S

Molecular Weight

356.4 g/mol

IUPAC Name

(1,1,4-trioxo-2,5-diphenylthiophen-3-yl) propanoate

InChI

InChI=1S/C19H16O5S/c1-2-15(20)24-17-16(21)18(13-9-5-3-6-10-13)25(22,23)19(17)14-11-7-4-8-12-14/h3-12,18H,2H2,1H3

InChI Key

PKJOPOPADUNYME-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(S(=O)(=O)C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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